Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate
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Overview
Description
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, an isobutylamino group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methylbenzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isobutylamino group through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isobutylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-(tert-butylamino)-2-methylbenzoate
- Methyl 5-amino-4-(sec-butylamino)-2-methylbenzoate
- Methyl 5-amino-4-(n-butylamino)-2-methylbenzoate
Uniqueness
Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The isobutylamino group, in particular, provides steric hindrance that can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(2-methylpropylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8(2)7-15-12-5-9(3)10(6-11(12)14)13(16)17-4/h5-6,8,15H,7,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCYOTNWDPQUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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